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Compound of Interest

Compound Name: (+)-JQ1-OH

cat. No.: B12375107

An In-depth Technical Guide to the Chemical Structure of (+)-JQ1-OH

Introduction

(+)-JQ1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-
Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-
specific BRDT.[1][2] It acts by competitively binding to the acetyl-lysine recognition pockets of
these proteins, thereby displacing them from chromatin and modulating gene transcription.[3]
[4] Due to its role in regulating critical oncogenes like MYC, (+)-JQ1 has become an invaluable
chemical probe in cancer biology and drug development.[5][6] This guide focuses on (+)-JQ1-
OH (also referred to as M1), the major in vivo metabolite of (+)-JQ1, detailing its chemical
structure, synthesis, and biological context.[7][8][9][10] The formation of (+)-JQ1-OH is a critical
aspect of the parent compound's pharmacokinetics, as it represents a primary pathway for its
metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][10]

Chemical Structure and Properties

(+)-JQ1-OH is formed through the hydroxylation of the 2-thienyl methyl group of the parent
compound, (+)-JQ1.[8][9] This metabolic conversion results in the addition of a hydroxyl group,
which alters the molecule's physicochemical properties.
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Identifier Value

tert-butyl 2-((6S)-4-(4-chlorophenyl)-9-
IUPAC Name (hydroxymethyl)-2,3-dimethyl-6H-thieno[3,2-f][ 7]
[11][12]triazolo[4,3-a][7][11]diazepin-6-yl)acetate

Molecular Formula C23H25CIN403S[7]

Molecular Weight 472.99 g/mol [7]

OCC(S1)=C(C)C2=C1N3C(--INVALID-LINK--

SMILES Strin
J N=C2C4=CC=C(Cl)C=C4)=NN=C3C][7]

Experimental Protocols and Methodologies

The structural identification and synthesis of (+)-JQ1-OH have been described, confirming its
identity as the major metabolite of (+)-JQ1.[8][9] The process involves a biomimetic chemical
catalysis approach.

Synthesis of (+)-JQ1-OH from (+)-JQ1[8][9]
A two-step procedure is employed to synthesize (+)-JQ1-OH from its parent compound.

Step 1: Photocatalytic Oxidation to (+)-JQ1-CHO

Reaction Setup: Dissolve (+)-JQ1 in dry acetonitrile.

o Catalyst Addition: Add 2 mol% of tetrabutylammonium decatungstate (TBADT) as the
photocatalyst.

« Irradiation: Irradiate the reaction mixture with a 365 nm UV lamp under open air. The reaction
is monitored for the formation of the aldehyde intermediate, (+)-JQ1-CHO.

o Work-up and Purification: Upon completion, the product is purified using standard
chromatographic techniques, such as thin-layer chromatography (TLC), to yield the pure
aldehyde.

Step 2: Reduction to (+)-JQ1-OH
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e Reduction: Treat the purified (+)-JQ1-CHO with a reducing agent, sodium borohydride
(NaBHa4).

e Product Formation: This step reduces the aldehyde functional group to a primary alcohol,
yielding (+)-JQ1-OH.

 Verification: The final product's identity is confirmed by comparing its liquid chromatography-
mass spectrometry (LC/MS) retention time and exact mass to the metabolite (M1) produced
in liver microsome assays.[8][9]

TBADT, 365 nm, Air \ NaBH4
) (Oxidation) (+)-JQ1-CHO (Reduction) ) )
( (+)-JQ1 } ( (Aldehyde Intermediatey (+)-JQ1-OH

Click to download full resolution via product page

Caption: Chemical synthesis workflow for (+)-JQ1-OH from (+)-JQ1.

Biological Context and Activity

(+)-JQ1-OH is the primary product of Phase | metabolism of (+)-JQ1. This biotransformation is
crucial for understanding the parent drug's in vivo stability and clearance.

Metabolism

Studies using human and mouse liver microsomes have demonstrated that (+)-JQ1 is
metabolized into several products, with the monohydroxylated form, (+)-JQ1-OH (M1), being
the most abundant.[2][10] The reaction is predominantly catalyzed by CYP3A4, a key enzyme
in drug metabolism.[8][10] The identification of the 2-thienyl methyl group as the primary
"metabolic soft spot" has guided the development of deuterated analogs of (+)-JQ1 with
improved metabolic stability and longer half-lives.[8][9]

Mechanism of Action of the Parent Compound

The biological significance of (+)-JQ1-OH is directly linked to the activity of its precursor. (+)-
JQ1 functions by disrupting the interaction between BET proteins (specifically BRD4) and
acetylated histones on chromatin.[3] This displacement prevents the recruitment of
transcriptional machinery, leading to the downregulation of key oncogenes such as MYC.[5][6]
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This inhibition of transcription results in anti-proliferative effects, cell cycle arrest, and
differentiation in various cancer models, including NUT midline carcinoma and multiple
myeloma.[3][5][6]
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Caption: Metabolism of (+)-JQ1 and its mechanism of action on BRDA4.

Quantitative Data Summary

This table provides a comparative summary of the key chemical properties of (+)-JQ1 and its
major metabolite, (+)-JQ1-OH.
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Property (+)-JQ1 (+)-JQ1-OH
Molecular Formula C23H25CIN4O2S[5][13] C23H25CIN403S[7]
Molecular Weight ( g/mol ) 456.99[5][13] 472.99[7]

CAS Number 1268524-70-4[5][13] Not Available
PubChem CID 46907787[5][14] Not Available
InChl Key DNVXATUJJDPFOM- Not Available

KRWDZBQOSA-N[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 12. (A1910) Bromodomain Inhibitor, (+)-JQ1 - ApexBio - CiteAb [citeab.com]
e 13. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]

e 14. JQ1 compound | C23H25CIN40O2S | CID 46907787 - PubChem
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 To cite this document: BenchChem. [Chemical structure of (+)-JQ1-OH]. BenchChem,
[2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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